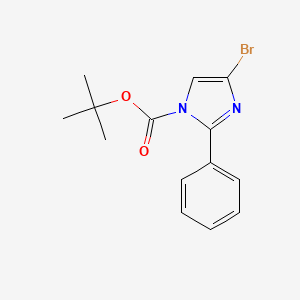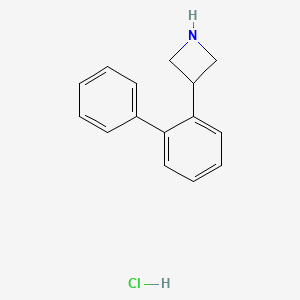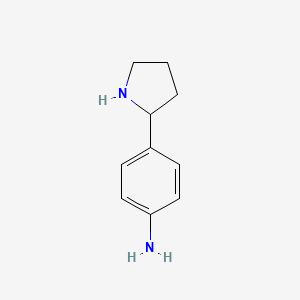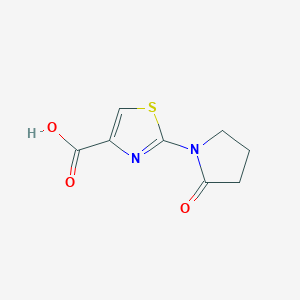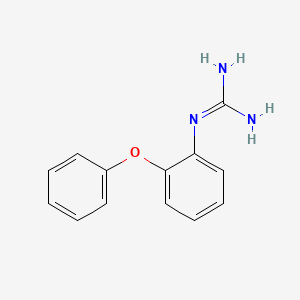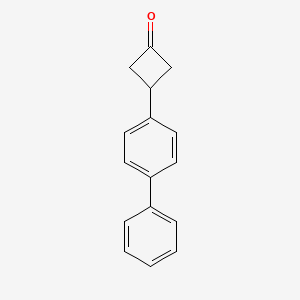
3-(4-Biphenylyl)cyclobutanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Biphenylyl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a biphenyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Biphenylyl)cyclobutanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, cyclobutanone can be synthesized from cyclobutanecarboxylic acid through oxidative decarboxylation . Another method involves the ring expansion of cyclopropanone intermediates using diazomethane in diethyl ether .
Industrial Production Methods
Industrial production of cyclobutanone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidation, and cycloaddition reactions are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Biphenylyl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted cyclobutanones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(4-Biphenylyl)cyclobutanone has several applications in scientific research:
Biology: The compound’s structural properties make it useful in studying molecular interactions and enzyme mechanisms.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Biphenylyl)cyclobutanone involves its interaction with molecular targets through its cyclobutanone ring and biphenyl group. These interactions can affect various biochemical pathways, leading to specific biological effects. The compound’s reactivity is influenced by the strain in the cyclobutanone ring and the electronic properties of the biphenyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanone: A simpler analog with a four-membered cyclic ketone structure.
Cyclopentanone: A five-membered cyclic ketone with different reactivity and stability.
Cyclohexanone: A six-membered cyclic ketone commonly used in organic synthesis.
Uniqueness
3-(4-Biphenylyl)cyclobutanone is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs .
Propriétés
Formule moléculaire |
C16H14O |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-(4-phenylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C16H14O/c17-16-10-15(11-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Clé InChI |
KVQTYQHZRDZTFG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


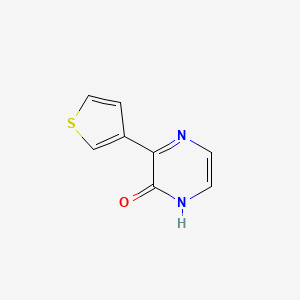
![N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B13699543.png)
![2-Amino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B13699554.png)
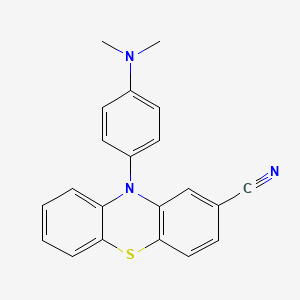
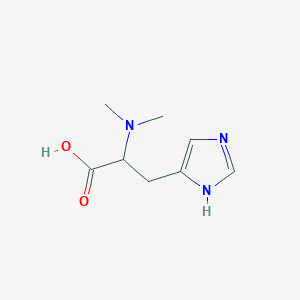
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
